2-Methyl-1-pyrrolidin-2-ylpropan-1-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

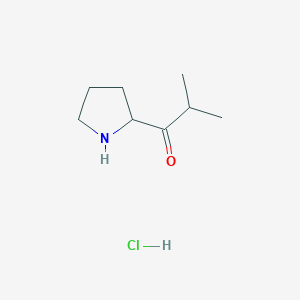

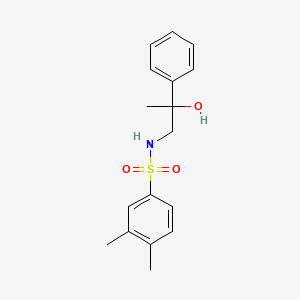

2-Methyl-1-pyrrolidin-2-ylpropan-1-one hydrochloride is a chemical compound with the CAS Number: 2247106-07-4 . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Methyl-1-pyrrolidin-2-ylpropan-1-one hydrochloride is1S/C8H15NO.ClH/c1-6(2)8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

2-Methyl-1-pyrrolidin-2-ylpropan-1-one hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 177.67 .Scientific Research Applications

Pharmacological Characterization

2-Methyl-1-pyrrolidin-2-ylpropan-1-one hydrochloride, also known as PF-04455242, has been identified as a novel κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KOR. It has shown selectivity for KORs in vivo and demonstrated potential in treating depression and addiction disorders. The compound exhibited antidepressant-like efficacy and attenuated behavioral effects of stress in various animal models. Its effects on plasma prolactin levels were also investigated as a translatable mechanism biomarker, showing promising results in aligning with in vivo binding and efficacy assays (Grimwood et al., 2011).

Photoreaction Studies

The compound has been involved in studies focusing on photoaddition reactions. For instance, the irradiation of certain pyrrolinium salts in the presence of α-hydroxyalkanoate anions led to the formation of 2-(hydroxyalkyl)pyrrolidine adducts. Mechanistic studies indicated that these reactions were induced by one-electron transfers from the carboxylato groups of alkanoates to the excited singlet state of the compound, followed by efficient decarboxylation (Kurauchi et al., 1986).

Crystallographic Characterization

Crystallographic characterization has been conducted on various cathinone hydrochlorides related to this compound, shedding light on their structural properties. These studies are crucial for understanding the chemical structure and for quick reactions from analytical laboratories in characterizing these compounds (Rojkiewicz et al., 2022).

Antimicrobial Activity and Docking Studies

The compound has been a subject of studies focusing on antimicrobial activity. It has been synthesized following green procedures and screened for biological activity. Docking studies have also been presented, which are essential in understanding the interaction of the compound with biological targets (Srivani et al., 2019).

Safety And Hazards

properties

IUPAC Name |

2-methyl-1-pyrrolidin-2-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(2)8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGOATOOROIPKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1CCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-pyrrolidin-2-ylpropan-1-one;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450009.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)

![1-{7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2450023.png)

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2450024.png)

![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)